trkG protein - 138016-89-4

trkG protein

Catalog Number: EVT-1520150
CAS Number: 138016-89-4
Molecular Formula: C9H12N2O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TrkG protein is predominantly expressed in the nervous system, particularly in neurons. It is classified under the tropomyosin receptor kinase family, which includes TrkA and TrkB proteins. These receptors are known for their high affinity for neurotrophins, which are essential for the survival and maintenance of neurons during development and throughout life.

Synthesis Analysis

Methods of Synthesis

The synthesis of TrkG protein can be achieved through various methodologies, including:

  • In vitro transcription and translation: This method utilizes eukaryotic cell-free systems to produce TrkG protein from mRNA templates. Coupled transcription/translation systems streamline the process by integrating both steps into one reaction mixture, significantly enhancing yield and efficiency .
  • Cell-based expression systems: Eukaryotic cells, such as HEK293 or neuronal cell lines, can be transfected with plasmids encoding TrkG to produce the protein in a biological context. This approach allows for post-translational modifications that are critical for the protein's functionality .

Technical Details

The production of TrkG typically involves using plasmids containing the gene of interest under a strong promoter (e.g., cytomegalovirus promoter). The cells are then cultured under optimal conditions to ensure high expression levels. Following synthesis, purification techniques such as affinity chromatography may be employed to isolate the protein from cell lysates.

Molecular Structure Analysis

Structure of TrkG Protein

TrkG protein consists of an extracellular domain that binds neurotrophins, a single transmembrane domain, and an intracellular tyrosine kinase domain. The binding of neurotrophins induces dimerization of the receptor, activating its kinase activity and triggering downstream signaling pathways.

Data on Molecular Structure

  • Molecular Weight: Approximately 80 kDa.
  • Isoforms: Various isoforms exist due to alternative splicing, affecting its functional properties.
  • 3D Structure: The structural analysis reveals a characteristic split-kinase domain architecture common among receptor tyrosine kinases .
Chemical Reactions Analysis

Reactions Involving TrkG

TrkG participates in several biochemical reactions:

  • Autophosphorylation: Upon binding with neurotrophins, TrkG undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This modification is crucial for activating downstream signaling pathways such as the phosphoinositide 3-kinase/Akt pathway and the mitogen-activated protein kinase pathway.
  • Signal Transduction Pathways: The activated TrkG interacts with various adaptor proteins (e.g., Shc, Grb2) that facilitate further signaling cascades essential for neuronal survival and differentiation .

Technical Details of Reactions

The kinetics of autophosphorylation can be studied using techniques such as time-resolved fluorescence resonance energy transfer or mass spectrometry to monitor phosphorylation states during signaling events.

Mechanism of Action

Process of Action

The mechanism by which TrkG exerts its effects involves several key steps:

  1. Neurotrophin Binding: Neurotrophins bind to the extracellular domain of TrkG.
  2. Receptor Dimerization: This binding induces dimerization or oligomerization of TrkG receptors.
  3. Autophosphorylation: The dimerized receptors undergo autophosphorylation on tyrosine residues.
  4. Activation of Signaling Pathways: Phosphorylated residues serve as docking sites for downstream signaling molecules, leading to cellular responses such as survival, growth, and differentiation .

Data Supporting Mechanism

Studies have shown that inhibition of TrkG activity leads to increased apoptosis in neuronal cultures, highlighting its role in promoting cell survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: TrkG protein is soluble in physiological buffers typically used in biological assays.
  • Stability: The stability can vary based on post-translational modifications; glycosylation enhances its stability in circulation.

Chemical Properties

  • pH Stability Range: Optimal activity is observed at physiological pH (around 7.4).
  • Thermal Stability: The protein exhibits stability at temperatures up to 37°C but may denature at higher temperatures without protective agents.
Applications

Scientific Uses

TrkG protein has significant applications in various scientific fields:

  • Neuroscience Research: Understanding its role in neuronal development and survival has implications for treating neurodegenerative diseases.
  • Drug Development: Targeting TrkG signaling pathways can lead to novel therapeutic strategies for conditions like depression or anxiety disorders where neurotrophic support is compromised.
  • Biomarker Discovery: Changes in TrkG expression levels may serve as biomarkers for neurological disorders .
Structural Characterization of TrkG Protein

Primary Sequence Analysis and Conserved Domains

The TrkG protein in Escherichia coli K-12 is encoded by the trkG gene, located at 30.5 min within the rac cryptic prophage genomic region. Its open reading frame spans 1,455 base pairs, translating to a 483-amino-acid polypeptide with a calculated molecular weight of 53.5 kDa [5]. Primary sequence analysis reveals exceptionally low GC content (38%) compared to the core genomic trkH gene (53%), supporting its proposed origin via horizontal gene transfer through bacteriophage transduction [1] [5]. This evolutionary divergence is further evidenced by a high proportion of rare codons in trkG, potentially limiting its expression under native conditions.

TrkG belongs to the Trk/Ktr/HKT superfamily of potassium transporters, characterized by conserved K$^+$ selectivity filter motifs. Bioinformatics using NCBI’s Conserved Domain Database (CDD) identifies four tandem K$^+$ transport domains (D1–D4), each adopting a M1-P-M2 transmembrane topology reminiscent of K$^+$ channel subunits [8] [9]. The pore-forming (P) loops contain degraded versions of the K$^+$ channel signature sequence (TVGYG), featuring substitutions that influence ion selectivity. Crucially, TrkG possesses an additional N-terminal domain (D0) with two transmembrane helices, a feature distinguishing the TrkH/TrkG subfamily from other SKT proteins [1] [4]. Aspartate residues within the third P-loop (e.g., five residues downstream of a critical glycine) are implicated in Na$^+$ sensing, explaining Na$^+$-dependent functional differences between TrkG and TrkH [1].

Table 1: Conserved Domains in TrkG Protein

DomainTopologyFunctional SignificanceConservation in TrkH
D02 TM helicesTrkH/TrkG subfamily-specificAbsent
D1–D4M1-P-M2 eachK$^+$ permeation pathway; Selectivity filter formationPresent (Identical topology)
P-loopRe-entrant pore loopK$^+$ coordination; Na$^+$-sensing residues in D3 (TrkG-specific)Present (Sequence variations alter Na$^+$ dependence)
Cytosolic C-terminusSoluble domainInteraction site for TrkA regulatory proteinHighly conserved

Transmembrane Helix Architecture and Hydrophobicity Profiles

Kyte-Doolittle hydropathy analysis predicts TrkG contains 12 transmembrane (TM) α-helices, organized into five structural domains (D0-D4) [5] [9]. D0 comprises TM1 and TM2, while domains D1–D4 each contribute two TM helices (M1 and M2) connected by a pore-forming loop (P-loop). This results in a total of 12 membrane-spanning segments. The M2 helices within D2-D4 are structurally discontinuous, forming two shorter helices (M2a and M2b) connected by flexible loops [4].

The membrane-embedded regions exhibit high hydrophobicity, consistent with integral membrane protein behavior. TrkG partitions exclusively into the membrane fraction during cellular fractionation, confirming its strong association with the lipid bilayer [5]. A distinguishing structural feature is an extended intramembrane loop inserted within the M2 helix of domain D3. This loop, highly conserved across TrkH/TrkG/KtrB proteins, protrudes into the ion permeation pathway and acts as a steric gate, constricting the pore near the intracellular side [4] [7]. Hydrophobicity profiles are comparable between TrkG and TrkH, reflecting their shared topology. However, specific residue variations within the helices and loops contribute to functional differences, particularly in ion selectivity and gating regulation.

Comparative Structural Modeling with Homologs (e.g., TrkH)

TrkG shares 41% amino acid identity with its homolog TrkH in E. coli [1] [2]. Despite this moderate sequence identity, both proteins share an identical membrane topology and dimeric quaternary structure. Structural insights are primarily derived from high-resolution crystallography of Vibrio parahaemolyticus TrkH (VpTrkH) [4] [7], serving as a template for TrkG modeling.

Each TrkG protomer folds into five domains (D0-D4). Domains D1-D4 assemble around a central pseudo-fourfold symmetry axis to form an ion conduction pathway, analogous to K$^+$ channels. The selectivity filter, formed by the convergence of the four P-loops, is architecturally similar but significantly shorter than canonical K$^+$ channels like KcsA. It utilizes backbone and side-chain oxygen atoms to coordinate dehydrated K$^+$ [4]. Key structural differences from TrkH occur in the pore loops and the intramembrane constriction loop:

  • P-loop Variations: Substitutions in the TrkG P-loop signature sequences (e.g., presence of aspartate) correlate with its Na$^+$-dependent K$^+$ transport and intrinsic Na$^+$ uptake capability, features absent in TrkH [1].
  • Dimer Interface: Like TrkH, TrkG forms a homodimer with a substantial interface involving helices from D3 and D4. A hydrophobic cavity within this interface is sealed from the aqueous environment [4].
  • Intramembrane Loop: The conserved loop within D3M2 occludes the pore. Mutational studies on KtrB homologs suggest loop deletion increases ion flux, supporting its role as a gate [4] [7].
  • Cytosolic Interactions: Both TrkG and TrkH interact via a cytoplasmic loop (following D3M2b) with a tetrameric ring of the RCK-domain-containing regulator TrkA. This interaction couples ATP-induced conformational changes in TrkA to pore opening [7].

Table 2: Key Structural Differences Between TrkG and TrkH

Structural FeatureTrkGTrkHFunctional Consequence
P-loop Sequence (D3)Contains critical Asp residueLacks equivalent AspTrkG: Na$^+$-dependent K$^+$ uptake & Na$^+$ permeation; TrkH: Na$^+$-independent K$^+$ uptake
D0 DomainPresentAbsentRole unclear; may influence assembly or stability
Ion ConductanceLower V~max~ for K$^+$/Rb$^+$Higher V~max~ for K$^+$/Rb$^+$TrkH dominates K$^+$ uptake under low K$^+$ [1] [2]
Regulatory SilencingDownregulated (not silenced) by H-NSConstitutive expressionTrkG expression modulated by xenogeneic silencing protein [1]

Anomalous Electrophoretic Migration Behavior in SDS-PAGE

TrkG exhibits a pronounced anomaly during SDS-PAGE analysis. Despite its calculated molecular mass of approximately 53.5 kDa based on amino acid sequence, the protein migrates with an apparent molecular weight of approximately 35 kDa [5]. This aberrant migration, representing a ~35% discrepancy, is characteristic of highly hydrophobic membrane proteins and is attributed to several factors:

  • High Hydrophobicity: The abundance of transmembrane helices (≈60% of the sequence) limits SDS binding efficiency. SDS binds primarily to hydrophilic regions, and hydrophobic proteins often bind less SDS per unit mass, leading to faster migration.
  • Compact Structure: The tightly packed transmembrane domains may resist complete denaturation by SDS, maintaining a more compact conformation during electrophoresis compared to fully denatured, rod-like soluble proteins.
  • Post-translational Modifications: While not explicitly reported for TrkG, the absence of predicted large glycosylation sites suggests PTMs are unlikely to explain the bulk of the migration anomaly.

This anomalous migration is intrinsic to TrkG and serves as a practical identifier during biochemical characterization. Similar, though potentially less pronounced, anomalies have been observed in other highly hydrophobic membrane transporters within the SKT superfamily, including TrkH [4] [5]. Careful interpretation of SDS-PAGE results combined with molecular weight markers spanning hydrophobic proteins is essential when characterizing TrkG expression or purification.

Properties

CAS Number

138016-89-4

Product Name

trkG protein

Molecular Formula

C9H12N2O5

Synonyms

trkG protein

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